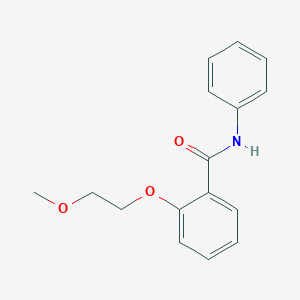

2-(2-methoxyethoxy)-N-phenylbenzamide

Description

2-(2-Methoxyethoxy)-N-phenylbenzamide is a benzamide derivative characterized by a benzoyl group substituted with a 2-(2-methoxyethoxy) chain and an N-phenyl moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol . It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of compounds with optimized pharmacokinetic properties, such as enhanced membrane permeability or metabolic stability .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO3/c1-19-11-12-20-15-10-6-5-9-14(15)16(18)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

IOHSXIPLYZPMET-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(2-methoxyethoxy)-N-phenylbenzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and reported applications.

Substituent Effects on Physicochemical Properties

*Estimated based on structural analogs.

†Calculated using fragment-based methods.

‡Derived from related compounds in .

Key Observations :

- Solubility : The 2-(2-methoxyethoxy) group in the target compound enhances hydrophilicity compared to simpler methoxy or methyl substituents (e.g., in ), as evidenced by its lower LogP (~2.7 vs. 3.5) .

- Bioactivity : The trifluoromethyl group in ’s compound increases lipophilicity and may improve target binding in antiparasitic applications .

- Steric Effects: Bulkier substituents, such as 2-phenoxyethoxy (), reduce metabolic clearance but may hinder target accessibility .

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most widely employed strategy involves the direct coupling of 2-(2-methoxyethoxy)benzoic acid with aniline using carbodiimide-based coupling agents. This method, adapted from protocols for analogous N-phenylbenzamide derivatives, proceeds via activation of the carboxylic acid to a reactive intermediate.

Procedure :

-

Synthesis of 2-(2-Methoxyethoxy)benzoic Acid :

-

Salicylic acid is alkylated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours. The reaction yields 2-(2-methoxyethoxy)benzoic acid after acidification and recrystallization.

-

Alternative approaches include Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with 2-methoxyethanol, though this method is less cost-effective for large-scale synthesis.

-

-

Amide Bond Formation :

-

The carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling agents such as N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the acid.

-

After 30 minutes of stirring, aniline (1.2 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup involves quenching with dilute NaOH, extraction with ethyl acetate, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:2).

-

Continuous-Flow Synthesis in Microreactors

Recent innovations in microreactor technology have enabled high-efficiency synthesis of benzamide derivatives. A computational fluid dynamics (CFD) study modeled the continuous-flow synthesis of N-(3-amino-4-methylphenyl)benzamide, providing insights applicable to this compound.

Procedure :

-

Reactor Setup :

-

Two reagent streams are introduced into a T-shaped micromixer:

-

Stream 1: 2-(2-methoxyethoxy)benzoic acid in DMF.

-

Stream 2: Aniline and EDC·HCl in DMF.

-

-

The reaction occurs in a coiled tubular reactor (0.5 mm inner diameter) at 70°C.

-

-

Optimization :

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide-Mediated | DCM/DMF, RT, 12–24 h | 65–73% | Scalable, mild conditions | Long reaction time, solvent waste |

| Microwave-Assisted | Solvent-free, 80°C, 8–10 min | 80–93% | Rapid, high yield | Requires Boc protection/deprotection |

| Continuous-Flow | DMF, 70°C, 420 s residence time | 76% | High throughput, easy optimization | Specialized equipment needed |

Critical Parameters and Optimization

Solvent Selection

Catalytic Additives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.